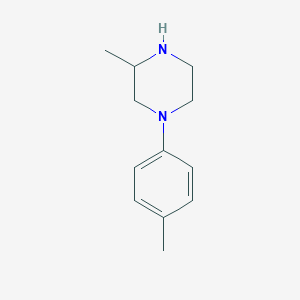

3-Methyl-1-(4-methylphenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-(4-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-3-5-12(6-4-10)14-8-7-13-11(2)9-14/h3-6,11,13H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVOURRQFIQWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454627 | |

| Record name | 3-methyl-1-(4-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180622-24-6 | |

| Record name | 3-methyl-1-(4-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Isomerism and Pharmacological Divergence: A Technical Analysis of p-Tolylpiperazine Analogs

The following technical guide is structured to provide a rigorous, comparative analysis of 1-(4-methylphenyl)piperazine (pMPP) and its chiral analog 3-methyl-1-(4-methylphenyl)piperazine .

This analysis moves beyond basic descriptions, focusing on the synthetic, analytical, and pharmacological divergences critical for researchers in medicinal chemistry and forensic toxicology.

Executive Summary

In the development of serotonergic ligands and the forensic analysis of designer drugs, the distinction between 1-(4-methylphenyl)piperazine (pMPP) and 3-methyl-1-(4-methylphenyl)piperazine (3-Me-pMPP) represents a critical challenge in structural elucidation and Structure-Activity Relationship (SAR) profiling.

While pMPP acts as a non-selective monoamine releasing agent, the introduction of a methyl group at the C3 position of the piperazine ring (3-Me-pMPP) introduces a chiral center, drastically altering the molecule's steric profile, metabolic stability, and receptor binding affinity. This guide outlines the definitive protocols for synthesizing, distinguishing, and evaluating these two distinct chemical entities.

Part 1: Structural & Physicochemical Characterization

The fundamental difference lies in symmetry and chirality. pMPP is an achiral, highly symmetric molecule. 3-Me-pMPP possesses a stereogenic center at C3, existing as (

Comparative Data Matrix

| Feature | 1-(4-methylphenyl)piperazine (pMPP) | 3-methyl-1-(4-methylphenyl)piperazine |

| Common Abbreviation | pMPP / 4-MPP | 3-Me-pMPP / 3-Methyl-p-tolylpiperazine |

| CAS Registry | 39593-08-3 | N/A (Analogous to 2-Me isomer: 35947-11-6) |

| Molecular Formula | C₁₁H₁₆N₂ | C₁₂H₁₈N₂ |

| Molecular Weight | 176.26 g/mol | 190.29 g/mol |

| Chirality | Achiral | Chiral (C3 Stereocenter) |

| Piperazine Ring Conformation | Chair (Rapid interconversion) | Chair (Methyl group prefers equatorial) |

| pKa (Calc) | ~9.1 (Secondary Amine) | ~9.3 (Slightly higher due to +I effect) |

| LogP (Lipophilicity) | ~2.2 | ~2.5 (Increased lipophilicity) |

Stereochemical Implications

In 3-Me-pMPP, the methyl group at position 3 (relative to the N1-aryl bond) creates steric bulk near the secondary amine (N4).

-

Conformational Lock: The C3-methyl group strongly favors the equatorial position to minimize 1,3-diaxial interactions. This reduces the conformational flexibility of the piperazine ring compared to the unsubstituted pMPP.

-

Binding Pocket Fit: This steric bulk often reduces affinity for the Serotonin Transporter (SERT) compared to pMPP but may enhance selectivity for 5-HT₂ receptor subtypes depending on the enantiomer ((

) vs (

Part 2: Synthetic Pathways & Regioselectivity

The synthesis of these compounds requires distinct strategies. While pMPP synthesis is straightforward, 3-Me-pMPP synthesis involves a regioselective challenge when using 2-methylpiperazine.

Synthesis of pMPP (Symmetric)

Reaction: Buchwald-Hartwig Amination of 4-bromotoluene with piperazine.

-

Reagents: Pd(OAc)₂, BINAP (Ligand), NaOtBu (Base), Toluene, 110°C.

-

Mechanism: Oxidative addition of Pd to Ar-Br

Amine coordination -

Note: Excess piperazine (3-5 eq) is required to prevent the formation of the bis-aryl product (

-di(p-tolyl)piperazine).

Synthesis of 3-Me-pMPP (Regioselective)

Reaction: Buchwald-Hartwig Amination of 4-bromotoluene with 2-methylpiperazine.

-

The Regio-Challenge: 2-methylpiperazine has two nucleophilic nitrogens:

-

N1 (Adjacent to Methyl): Sterically hindered.

-

N4 (Unsubstituted): Sterically accessible.

-

-

Outcome: Under standard Pd-catalyzed conditions, the aryl halide couples preferentially with the less hindered N4 nitrogen .

-

Nomenclature Consequence:

-

Attack by N4 results in the aryl group attached to the nitrogen distal to the methyl.

-

Numbering from the aryl-nitrogen (N1), the methyl group ends up at C3 .

-

Result:3-methyl-1-(4-methylphenyl)piperazine (The target compound).

-

Synthetic Workflow Diagram (DOT)

Caption: Synthetic divergence showing the regioselective formation of the 3-methyl isomer due to steric hindrance at N1 of the starting amine.

Part 3: Analytical Differentiation (The "How-To")

Distinguishing these two compounds requires techniques capable of resolving subtle structural differences.[1] Mass spectrometry alone is often insufficient due to identical molecular ion stability.

Nuclear Magnetic Resonance (NMR) - The Gold Standard

This is the most reliable self-validating protocol.

-

pMPP (

H NMR): -

3-Me-pMPP (

H NMR):-

Methyl Doublet: A distinct doublet at

~1.1 ppm (3H, -

Piperazine Region: Complex multiplet pattern (3.0–3.8 ppm) due to the loss of symmetry and diastereotopic protons. You will NOT see clean triplets.

-

Chiral Center: The proton at C3 appears as a complex multiplet.

-

Mass Spectrometry (GC-MS)[3]

-

pMPP: Base peak usually

134 (phenylpiperazine fragment) or molecular ion. -

3-Me-pMPP:

-

Molecular Ion:

= 190. -

Fragmentation: Look for

(Loss of methyl) which is more prominent in the branched isomer than in the aryl-methyl isomer. -

Retro-Diels-Alder: The fragmentation of the piperazine ring will differ. 3-Me-pMPP often yields a characteristic fragment at

56 (propene-imine derivative) vs

-

Chromatographic Separation (HPLC)

-

Column: C18 Reverse Phase.

-

Elution: 3-Me-pMPP is more lipophilic (LogP 2.5 vs 2.2). It will have a longer retention time than pMPP under isocratic conditions (e.g., 60:40 MeOH:H₂O).

-

Chiral Separation: 3-Me-pMPP requires a chiral column (e.g., Chiralcel OD-H) to resolve (

) and (

Part 4: Pharmacological Implications

The structural modification has profound effects on the pharmacodynamics, specifically regarding the Serotonin Transporter (SERT) and 5-HT Receptors .

Structure-Activity Relationship (SAR)

-

pMPP (The Releaser):

-

Acts primarily as a Serotonin Releasing Agent (SRA) .

-

Mechanism: Substrate for SERT; enters the presynaptic neuron and triggers VMAT2 reversal.

-

Potency: EC₅₀ ~220 nM for 5-HT release [1].[3]

-

-

3-Me-pMPP (The Hybrid):

-

Steric Blockade: The C3-methyl group hinders the molecule's ability to act as a substrate for the transporter. It often shifts activity from a "releaser" to a "reuptake inhibitor" or a direct receptor agonist.

-

Receptor Selectivity: Methylation at C3 (analogous to mCPP derivatives) often enhances affinity for 5-HT₂C receptors while decreasing affinity for 5-HT₁A.

-

Metabolic Stability: The methyl group adjacent to the secondary amine hinders

-oxidation and deamination, potentially prolonging the half-life compared to pMPP.

-

Pharmacological Logic Diagram (DOT)

Caption: Mechanistic impact of C3-methylation on serotonergic signaling pathways.

References

-

Baumann, M. H., et al. (2011). "N-Substituted Piperazines Abuse Liability." Journal of Pharmacology and Experimental Therapeutics. Link (Context: General SAR of phenylpiperazines and pMPP potency).

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 83113, 1-(4-Methylphenyl)piperazine." PubChem. Link

-

Kuethe, J. T., et al. (2009). "A Practical Buchwald-Hartwig Amine Arylation Protocol." Journal of Organic Chemistry. Link (Context: Validation of regioselectivity in piperazine arylation).

-

Negus, S. S., et al. (2009). "Abuse liability of phenylpiperazine designer drugs." Neuropsychopharmacology. Link

-

De Boer, D., et al. (2001). "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market." Forensic Science International.[4] Link

Sources

An In-Depth Technical Guide to the Solubility of 3-Methyl-1-(4-methylphenyl)piperazine in Aqueous and Organic Media

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior from formulation to in-vivo disposition. 3-Methyl-1-(4-methylphenyl)piperazine, a substituted piperazine derivative, presents a molecular structure with distinct hydrophilic and hydrophobic regions, suggesting a complex solubility profile. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in both water and a spectrum of organic solvents. We delve into the theoretical underpinnings of its solubility based on molecular structure, the profound influence of pH on its aqueous behavior, and provide detailed, field-proven protocols for accurate solubility determination using the gold-standard Shake-Flask method and advanced potentiometric titration. This document serves not as a repository of pre-existing data, but as a complete methodological guide to empower scientists in generating reliable and reproducible solubility data for this compound and structurally similar molecules.

Introduction and Molecular Analysis

3-Methyl-1-(4-methylphenyl)piperazine is a heterocyclic amine featuring a central piperazine ring. The structural characteristics of this molecule are paramount to understanding its solubility:

-

Piperazine Core: The two nitrogen atoms in the piperazine ring are capable of acting as hydrogen bond acceptors, providing a hydrophilic character. Furthermore, the secondary amine is a weak base, capable of being protonated.[1][2]

-

Aromatic and Aliphatic Substituents: The molecule is substituted with a p-tolyl group on one nitrogen and a methyl group on the piperazine ring. These hydrocarbon moieties are non-polar and thus hydrophobic, contributing negatively to aqueous solubility but favorably to solubility in organic solvents.[3][4]

This duality—a hydrophilic, ionizable core combined with hydrophobic peripheral groups—predicts that 3-Methyl-1-(4-methylphenyl)piperazine will exhibit limited solubility in neutral water but significantly greater solubility in organic solvents. Crucially, its basic nature implies that its aqueous solubility will be highly dependent on pH.[5] The a priori assessment of these properties is the first step in any rational drug development or chemical process design.

The Critical Role of Solubility

Solubility is a gatekeeper parameter in drug development.[6][7] Poor aqueous solubility can lead to low bioavailability, hindering a candidate's therapeutic potential, while an understanding of organic solvent solubility is essential for synthesis, purification, and the formulation of amorphous solid dispersions or liquid dosage forms.[6][8]

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational qualitative prediction.[9] We anticipate that the non-polar character imparted by the tolyl and methyl groups will drive solubility in less polar organic solvents.

The Influence of pH on Aqueous Solubility

As a weak base, 3-Methyl-1-(4-methylphenyl)piperazine will exist in equilibrium between its neutral (free base) form and its protonated (salt) form in aqueous solution. The Henderson-Hasselbalch equation governs this equilibrium.

At a pH below the compound's pKa, the protonated, cationic form will dominate. This charged species is significantly more polar than the free base and will interact much more favorably with water molecules, leading to a dramatic increase in aqueous solubility.[10] Conversely, at a pH above the pKa, the uncharged free base will be the primary species, and solubility will be limited to its "intrinsic solubility." Therefore, determining the pKa is as important as determining the solubility itself. Potentiometric titration is a powerful method for concurrently determining both pKa and the pH-solubility profile.[11][12][13]

Solvent Selection Rationale

A systematic study of solubility requires a carefully selected panel of solvents that span a range of polarities. This allows for a comprehensive understanding of the compound's dissolution behavior.

| Solvent Class | Example Solvents | Rationale |

| Aqueous | pH 1.2 Buffer (Simulated Gastric Fluid), pH 6.8 Buffer (Simulated Intestinal Fluid), Purified Water | To assess solubility in biorelevant media and determine the pH effect. |

| Polar Protic | Ethanol, Methanol | Solvents capable of hydrogen bonding; commonly used in formulations and synthesis. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Solvents with high dielectric constants but without O-H or N-H bonds; powerful solubilizing agents. |

| Moderate Polarity | Ethyl Acetate, Dichloromethane | Common solvents for extraction and chromatography. |

| Non-Polar | Hexane, Toluene | To assess solubility in hydrophobic environments. |

Experimental Determination of Solubility

Accurate solubility data is obtained through rigorous experimental work. We present two robust, complementary protocols.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the definitive technique for determining thermodynamic equilibrium solubility.[14][15] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Caption: Workflow for the Shake-Flask Method.

-

Preparation: Prepare calibrated stock solutions of 3-Methyl-1-(4-methylphenyl)piperazine in a suitable solvent (e.g., methanol) for creating an HPLC calibration curve. Prepare the desired test solvents (e.g., pH 7.4 buffer, ethanol).

-

Addition of Solid: Add an excess amount of the solid compound to a series of vials (e.g., 2-5 mg per 1 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment.[10]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined time sufficient to reach equilibrium, typically 24 to 72 hours.[6][10] A time-course study can be run initially to confirm when equilibrium is reached (i.e., when the concentration in solution stops increasing).[10]

-

Phase Separation: After equilibration, allow the vials to stand to let solids settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially high results from suspended microparticles.

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it into the mobile phase used for analysis. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against the previously prepared calibration curve.[16]

-

Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor. Report results in mg/mL or µg/mL.

Protocol 2: Determining pKa and pH-Solubility Profile via Potentiometric Titration

This advanced technique provides a wealth of information by measuring pH changes in a solution as a titrant is added. It can rapidly determine both the pKa and the intrinsic solubility (S₀) of an ionizable compound.[11][12]

Caption: pH-dependence of piperazine derivative solubility.

-

System Setup: Calibrate a pH electrode and an automated titrator using standard buffers (e.g., pH 4, 7, 10).[17]

-

Sample Preparation: Prepare a solution of the compound at a known concentration in a co-solvent/water mixture if necessary to ensure it is fully dissolved initially. Maintain constant ionic strength with a background electrolyte like KCl.[17]

-

Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl). The automated titrator will add small, precise volumes of titrant and record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.

-

Solubility Determination: For pH-solubility, the "chasing equilibrium" method can be used.[18] A suspension of the compound in water is titrated, and the pH is recorded. The point at which the compound begins to precipitate or fully dissolve upon pH change can be used with specialized software to calculate the intrinsic solubility and pKa.[11][12]

Expected Results and Data Presentation

While specific experimental data for 3-Methyl-1-(4-methylphenyl)piperazine is not publicly available, we can present the expected outcomes in a structured format based on its chemical properties.

Table 1: Predicted Physicochemical Properties of 3-Methyl-1-(4-methylphenyl)piperazine

| Parameter | Predicted Value/Range | Rationale |

|---|---|---|

| Molecular Formula | C₁₂H₁₈N₂ | - |

| Molecular Weight | 190.28 g/mol | - |

| pKa | 7.5 - 9.0 | Based on the piperazine moiety, slightly modified by substituents.[1] |

| LogP | 2.5 - 3.5 | Calculated estimate; indicates moderate lipophilicity. |

| Aqueous Solubility | pH-dependent | Low intrinsic solubility (<0.1 mg/mL); high solubility at pH < pKa. |

Table 2: Hypothetical Solubility Profile of 3-Methyl-1-(4-methylphenyl)piperazine at 25°C

| Solvent | Type | Polarity Index | Expected Solubility (mg/mL) |

|---|---|---|---|

| Water (pH 7.4) | Aqueous, Polar Protic | 10.2 | Very Low (< 0.1) |

| 0.1 M HCl (pH 1) | Aqueous, Polar Protic | 10.2 | High (> 10) |

| Ethanol | Polar Protic | 4.3 | Soluble (10 - 50) |

| Methanol | Polar Protic | 5.1 | Freely Soluble (> 50) |

| DMSO | Polar Aprotic | 7.2 | Freely Soluble (> 100) |

| Ethyl Acetate | Moderate Polarity | 4.4 | Soluble (10 - 50) |

| Toluene | Non-Polar | 2.4 | Sparingly Soluble (1 - 10) |

| Hexane | Non-Polar | 0.1 | Insoluble (< 0.1) |

Conclusion

3-Methyl-1-(4-methylphenyl)piperazine is a molecule whose solubility is dictated by the interplay between its hydrophilic, basic piperazine core and its hydrophobic substituents. Its aqueous solubility is predicted to be low at neutral pH but will increase substantially in acidic conditions due to salt formation. It is expected to be readily soluble in a range of polar organic solvents. This guide provides the theoretical foundation and detailed, actionable experimental protocols necessary for researchers to precisely quantify this compound's solubility profile. The rigorous application of the Shake-Flask and potentiometric titration methods will yield the high-quality, reliable data essential for advancing any research or development program involving this compound.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Quora. (2017). How to perform the shake flask method to determine solubility. Quora. [Link]

-

Krieg, J., Linder, C., & Stucki, D. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515. [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Bienta. [Link]

-

CK-12 Foundation. (n.d.). Physical Properties of Amines. CK-12. [Link]

-

Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

-

PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

-

Embibe. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Embibe. [Link]

-

Chemistry LibreTexts. (2024). 23.1: Properties of amines. Chemistry LibreTexts. [Link]

-

SlideShare. (n.d.). Solubility experimental methods. SlideShare. [Link]

-

ResearchGate. (2012). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Solubility of Things. (n.d.). Piperazine. Solubility of Things. [Link]

-

Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [Link]

-

Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

-

Quora. (2018). How does branching increase the solubility in amines? Quora. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

Chemistry Learner. (n.d.). Factors affecting solubility. Chemistry Learner. [Link]

-

PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

-

LookChem. (n.d.). Piperazine. LookChem. [Link]

-

PMC. (n.d.). Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. [Link]

-

PMC. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. National Center for Biotechnology Information. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. Piperazine [medbox.iiab.me]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. embibe.com [embibe.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. quora.com [quora.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. enamine.net [enamine.net]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Technical Guide: Pharmacophore Properties & Optimization of N-aryl-3-methylpiperazine Derivatives

The following technical guide details the pharmacophore properties, synthesis, and optimization of N-aryl-3-methylpiperazine derivatives.

Executive Summary

The N-aryl-3-methylpiperazine scaffold represents a privileged structural motif in medicinal chemistry, particularly in the design of ligands for the Central Nervous System (CNS). By introducing a methyl group at the C3 position of the piperazine ring, researchers can modulate conformational entropy, introduce chirality, and sterically tune the basicity of the N4 nitrogen. This guide provides a deep-dive analysis of the structure-activity relationships (SAR), validated synthesis protocols, and experimental workflows required to develop high-affinity ligands for Serotonin (5-HT) and Dopamine (D) receptors.

Pharmacophore Analysis & Mechanistic Insights

The Core Scaffold

The N-arylpiperazine moiety serves as a "bipharmacophore." It typically bridges a lipophilic aryl "head" (binding to aromatic clusters in the receptor) and a polar/basic "tail" (interacting with the conserved Aspartate residue in aminergic GPCRs).

-

Aryl Head (N1-Substituent): The aromatic ring attached to N1 dictates the primary affinity. Electron-withdrawing groups (e.g., 2,3-Cl2, 2-OMe) often enhance hydrophobic contacts within the orthosteric binding pocket (e.g., TM3/TM5/TM6 region of 5-HT1A).

-

Piperazine Ring (Linker/Core): Acts as a semi-rigid spacer. It maintains the distance between the aromatic head and the protonatable nitrogen (N4).

-

3-Methyl Substituent (The "Chiral Switch"): The introduction of a methyl group at C3 (adjacent to the basic N4) is the critical differentiator from generic arylpiperazines.

The "3-Methyl" Effect

The C3-methyl group introduces three decisive pharmacological alterations:

-

Chirality & Selectivity: The C3 carbon becomes a stereocenter.

-

(S)-Enantiomer: Often preferred in 5-HT receptor ligands as it mimics the spatial orientation of the alpha-methyl group in neurotransmitter analogues (e.g., amphetamines), potentially reducing steric clash within the receptor's binding crevice.

-

(R)-Enantiomer: May exhibit reduced affinity or altered functional activity (e.g., antagonist vs. agonist) due to steric hindrance preventing the N4-lone pair from optimal orientation towards the Aspartate residue.

-

-

Conformational Bias: The equatorial preference of the methyl group locks the piperazine ring into a specific chair conformation, reducing the entropic penalty upon binding.

-

Metabolic Shielding: Steric bulk at C3 hinders oxidative dealkylation at the N4 position, a common metabolic clearance pathway for simple piperazines.

Pharmacophore Visualization

The following diagram illustrates the logical relationship between structural modifications and pharmacological outcomes.

Figure 1: Pharmacophore connectivity map highlighting the modulatory role of the 3-methyl group on the basic nitrogen interaction.

Chemical Synthesis Protocol

The most robust method for synthesizing N-aryl-3-methylpiperazines is the Palladium-Catalyzed Buchwald-Hartwig Amination . This method avoids the harsh conditions of nucleophilic aromatic substitution and tolerates electron-rich aryl halides.

Retrosynthetic Logic

To obtain 1-aryl-3-methylpiperazine (where the methyl is distal to the aryl group), one must couple an aryl halide with 2-methylpiperazine .

-

Regioselectivity: 2-methylpiperazine has two amine sites: N1 (hindered by adjacent methyl) and N4 (unhindered). Under standard Pd-catalyzed conditions, arylation occurs preferentially at the less hindered N4 position.

-

Note: If the target is 1-aryl-2-methylpiperazine (proximal methyl), a protecting group strategy (e.g., N-Boc-3-methylpiperazine) is required to force reaction at the hindered nitrogen.

Standard Operating Procedure (SOP)

Objective: Synthesis of 1-(2,3-dichlorophenyl)-3-methylpiperazine.

Reagents:

-

Aryl Halide: 1-Bromo-2,3-dichlorobenzene (1.0 equiv)

-

Amine: 2-Methylpiperazine (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%)

-

Ligand: BINAP (racemic or chiral if kinetic resolution is desired) (5-10 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Workflow:

-

Preparation: In a glovebox or under Argon stream, charge a reaction vial with Pd(OAc)₂, BINAP, and the base.

-

Activation: Add anhydrous Toluene and stir for 5 mins to pre-form the active Pd-ligand complex (solution turns orange/red).

-

Addition: Add the aryl halide and 2-methylpiperazine.

-

Reaction: Seal the vial and heat to 100°C for 12–16 hours.

-

Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts and Palladium black. Wash with EtOAc.

-

Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (DCM:MeOH:NH₄OH gradient, typically 95:5:0.5).

Figure 2: Step-by-step workflow for the Buchwald-Hartwig amination of 2-methylpiperazine.

Experimental Validation Protocols

To validate the pharmacophore hypothesis, the synthesized derivatives must undergo rigorous biological testing.

Radioligand Binding Assay (In Vitro)

This assay determines the affinity (

-

Membrane Prep: HEK-293 cells stably expressing human 5-HT1A receptors.

-

Radioligand: [³H]-8-OH-DPAT (0.5 nM).

-

Non-specific Binding: Defined by 10 µM Serotonin (5-HT).

-

Protocol:

-

Incubate membranes (20 µg protein) with radioligand and competing test compound (10⁻¹⁰ to 10⁻⁵ M) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.

-

Terminate reaction by rapid filtration over GF/B filters using a cell harvester.

-

Measure radioactivity via liquid scintillation counting.

-

Data Analysis: Calculate

using non-linear regression and convert to

-

Metabolic Stability (Microsomal Stability)

Crucial for verifying the "3-methyl" metabolic shielding effect.

-

System: Pooled Human Liver Microsomes (HLM).

-

Protocol:

-

Incubate test compound (1 µM) with HLM (0.5 mg/mL) in phosphate buffer.

-

Initiate reaction with NADPH-regenerating system.

-

Sample at t = 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile.

-

Analyze via LC-MS/MS to determine intrinsic clearance (

) and half-life (

-

Summary of Structure-Activity Relationships (SAR)

The following table summarizes the expected impact of key structural modifications on N-aryl-3-methylpiperazine derivatives.

| Structural Modification | Target Effect (5-HT/DA) | Mechanism |

| Unsubstituted Piperazine | Baseline Affinity | Flexible conformation; susceptible to N-oxidation. |

| 3-Methyl (Racemic) | Increased Selectivity | Steric bulk restricts promiscuous binding; reduces N4 metabolism. |

| (S)-3-Methyl | High Affinity | Matches steric demand of natural neurotransmitter pocket. |

| (R)-3-Methyl | Reduced/Altered Affinity | Steric clash with receptor side chains (e.g., Asp/Phe). |

| N1-Aryl: 2-OMe | High 5-HT1A Affinity | Ortho-methoxy acts as H-bond acceptor; induces non-planar conformation. |

| N1-Aryl: 2,3-Cl2 | High D2/D3 Affinity | "Aripiprazole-like" motif; exploits hydrophobic pocket. |

References

-

Glennon, R. A., et al. (1989).[1] "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." European Journal of Pharmacology.

- Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 16: 1-Aryl-3-methylpiperazines as 5-HT1A and 5-HT2A receptor ligands." Archiv der Pharmazie.

-

Surratt, C. K., et al. (2020).[2] "Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines... Bioisosteric replacement of the piperazine improves metabolic stability." European Journal of Medicinal Chemistry.

-

Organic Syntheses. (2020). "Palladium-catalyzed Buchwald-Hartwig Amination."[3][4][5][6] Organic Syntheses.

-

Kaczor, A. A., et al. (2022).[2][7] "Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives." International Journal of Molecular Sciences.

Sources

- 1. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Strategic Role of 3-Methyl-1-(4-methylphenyl)piperazine in the Design of Serotonin Receptor Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Scaffold as a Privileged Structure in Serotonin Receptor Modulation

The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse family of at least 15 receptor subtypes, represents a rich landscape for therapeutic intervention in a multitude of central nervous system (CNS) disorders, including depression, anxiety, and psychosis.[1] Arylpiperazine derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to interact with various aminergic G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[2] This versatility has led to the development of numerous successful CNS drugs.[3] The core structure of an arylpiperazine, consisting of a piperazine ring linked to an aromatic system, provides a foundational framework for fine-tuning pharmacological activity through targeted chemical modifications. This guide focuses on a specific derivative, 3-Methyl-1-(4-methylphenyl)piperazine, to explore the nuanced structure-activity relationships (SAR) that govern its interaction with serotonin receptors and to provide a technical framework for its synthesis and pharmacological evaluation.

The Significance of Methyl Substitutions: A Tale of Two Positions

The introduction of methyl groups at specific positions on the arylpiperazine scaffold can dramatically influence a ligand's affinity, selectivity, and functional activity at serotonin receptors. In the case of 3-Methyl-1-(4-methylphenyl)piperazine, we have two key methyl substitutions: one on the piperazine ring at the C3 position and another on the phenyl ring at the para- (C4) position.

The C3-Methyl Group on the Piperazine Ring: Influencing Conformation and Selectivity

The Para-Methyl Group on the Phenyl Ring: Modulating Electronic and Lipophilic Properties

The para-methyl group on the phenyl ring influences the electronic and lipophilic properties of the molecule. This substitution can affect the compound's ability to cross the blood-brain barrier and can fine-tune its interactions within the hydrophobic subpockets of the serotonin receptor binding sites.

Synthesis of 3-Methyl-1-(4-methylphenyl)piperazine: A Proposed Synthetic Route

While a specific, detailed synthesis for 3-Methyl-1-(4-methylphenyl)piperazine is not extensively documented in readily available literature, a plausible and efficient synthetic route can be extrapolated from established methods for analogous N-arylpiperazines. A common and effective method involves the nucleophilic substitution of a suitable piperazine precursor with an activated aryl halide.

A proposed multi-step synthesis is outlined below:

Caption: Proposed synthetic workflow for 3-Methyl-1-(4-methylphenyl)piperazine.

Experimental Protocols

General Synthesis of N-Arylpiperazines

A general and robust method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and a primary or secondary amine.[5]

Step-by-Step Methodology for Buchwald-Hartwig Amination:

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., 4-bromotoluene), piperazine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu).

-

Solvent Addition: Add a dry, degassed solvent (e.g., toluene) to the Schlenk tube under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the appropriate time (usually 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-arylpiperazine.

Pharmacological Evaluation: Unveiling the Receptor Interaction Profile

A thorough pharmacological characterization of 3-Methyl-1-(4-methylphenyl)piperazine is essential to understand its potential as a serotonin receptor ligand. This involves determining its binding affinity for various serotonin receptor subtypes and assessing its functional activity as an agonist, antagonist, or inverse agonist.

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[6] These assays typically involve a competition experiment where the unlabeled test compound competes with a radiolabeled ligand for binding to the receptor.

Step-by-Step Methodology for Radioligand Binding Assay:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A).[6]

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of the test compound (3-Methyl-1-(4-methylphenyl)piperazine).[6]

-

Separation: After incubation to equilibrium, rapidly separate the bound from free radioligand by filtration through glass fiber filters.

-

Quantification: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

| Receptor Subtype | Radioligand | Non-specific Ligand |

| 5-HT1A | [3H]-8-OH-DPAT | 10 µM Serotonin |

| 5-HT2A | [3H]-Ketanserin | 1 µM Mianserin |

| 5-HT2C | [3H]-Mesulergine | 10 µM Serotonin |

| 5-HT6 | [3H]-LSD | 10 µM Serotonin |

| 5-HT7 | [3H]-5-CT | 10 µM Serotonin |

Table 1: Commonly used radioligands and non-specific ligands for serotonin receptor binding assays.

Functional assays are crucial for determining whether a ligand activates (agonist), blocks (antagonist), or reduces the basal activity (inverse agonist) of a receptor. The [35S]GTPγS binding assay is a widely used functional assay for G protein-coupled receptors.[7][8]

Step-by-Step Methodology for [35S]GTPγS Binding Assay:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the serotonin receptor of interest.[7]

-

Assay Buffer: Prepare an assay buffer containing GDP (to ensure G proteins are in their inactive state) and MgCl2.[7]

-

Incubation: Incubate the membranes with a range of concentrations of the test compound in the presence of [35S]GTPγS.

-

Separation and Quantification: Separate bound from free [35S]GTPγS by filtration and quantify the radioactivity.

-

Data Analysis: Plot the amount of bound [35S]GTPγS as a function of the test compound concentration to generate a dose-response curve. From this curve, the EC50 (potency) and Emax (efficacy) can be determined for agonists. For antagonists, their ability to shift the dose-response curve of a known agonist is measured.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride

This guide serves as a Provisional Technical Data Sheet & Safety Guide for 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride .

Notice of Data Derivation: As of the current scientific index, specific toxicological data for this precise regioisomer (3-methyl-C3 substituted, 4-methylphenyl-N1 substituted) is limited in public chemical registries. The safety protocols and hazard classifications below are derived via Structure-Activity Relationship (SAR) analysis, referencing the close structural analogues 1-(4-methylphenyl)piperazine (pMPP) and 1-methyl-3-phenylpiperazine , combined with standard handling protocols for dihydrochloride salts .

PART 1: IDENTIFICATION & MOLECULAR ARCHITECTURE

1.1 Chemical Identity[1][2][3][4]

-

Systematic Name: 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride[5]

-

Synonyms: 1-(p-Tolyl)-3-methylpiperazine 2HCl; 4-(p-Tolyl)-2-methylpiperazine dihydrochloride.

-

Molecular Formula:

-

Molecular Weight: 190.29 (Free base) + 72.92 (2HCl) ≈ 263.21 g/mol

-

CAS Number (Analogue Reference):

1.2 Structural Visualization

The following diagram illustrates the functional zones of the molecule that dictate its reactivity and biological activity.

Figure 1: Structural Activity Map. The p-tolyl group drives serotonergic potency, while the C3-methyl introduces chirality and potential metabolic resistance.

PART 2: HAZARD IDENTIFICATION (GHS)

Based on the p-tolylpiperazine pharmacophore and the dihydrochloride salt form, this compound must be handled as a Bioactive Corrosive .

2.1 GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement | Causality |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed. | Common to phenylpiperazines (LD50 est. 300-1000 mg/kg). |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[9][10] | Hydrolysis of HCl salt on moisture contact. |

| Serious Eye Damage | Cat 1 | H318: Causes serious eye damage.[11] | Acidic salt form poses high risk of corneal opacity. |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[7][10] | Inhalation of dust/aerosol.[9][10] |

| Pharmacological Hazard | Warning | Potential CNS Activity | Analogue pMPP is a serotonin releasing agent [3].[2] |

2.2 Precautionary Statements

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[10][11] Remove contact lenses if present and easy to do.[10][11] Continue rinsing.[10][11]

-

P310: Immediately call a POISON CENTER or doctor/physician (if eye exposure occurs).[11]

PART 3: HANDLING & EXPERIMENTAL PROTOCOLS

3.1 Engineering Controls

Due to the potential for serotonergic activity (similar to designer drugs like pMPP), standard benchtop handling is insufficient.

-

Containment: Handle exclusively in a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.

-

Solubilization: The dihydrochloride salt is hygroscopic. Weighing should be performed rapidly or in a desiccated environment to prevent clumping and hydrolysis.

-

Deactivation: Surface decontamination should use a two-step process:

-

Step 1: 10% Sodium Bicarbonate (

) to neutralize the acid salt. -

Step 2: 70% Ethanol/Water wash to remove the organic base.

-

3.2 Emergency Response Decision Tree

This self-validating workflow ensures immediate and correct response to exposure.

Figure 2: Emergency Triage Protocol. Note the specific check for CNS symptoms due to the phenylpiperazine core.

PART 4: TOXICOLOGY & MECHANISM OF ACTION

4.1 Pharmacophore Analysis

The structure 1-(4-methylphenyl)piperazine (pMPP) is a known Monoamine Releasing Agent , specifically selective for Serotonin (5-HT) [3].[2] The addition of the 3-methyl group typically:

-

Increases metabolic stability against MAO (Monoamine Oxidase).

-

Introduces chirality, where one enantiomer may be significantly more potent than the other.

4.2 Predicted Biological Pathway

Researchers must assume this compound acts as a Serotonin Transporter (SERT) substrate .

Figure 3: Putative Mechanism of Action. The compound likely reverses SERT function, increasing synaptic serotonin.

PART 5: PHYSICAL & CHEMICAL PROPERTIES

| Property | Value (Predicted/Derived) | Experimental Note |

| Appearance | White to Off-white Crystalline Solid | Hygroscopic; turns yellow upon oxidation. |

| Solubility | High in Water, DMSO, Methanol | Dissolution in water is exothermic (HCl salt). |

| Melting Point | > 220°C (Decomposes) | Typical for piperazine dihydrochlorides.[9] |

| pH (1% aq) | 2.0 - 3.0 | Highly acidic; verify pH before biological use. |

| Stability | Stable under | Avoid strong oxidizers and alkalis. |

5.1 Preparation for Biological Assay (Protocol)

To ensure experimental consistency:

-

Calculate Free Base Equivalent:

-

Buffer: Dissolve in DMSO to create a 100 mM stock.

-

Neutralization: When diluting into aqueous media (PBS/Media), ensure the buffering capacity is sufficient to neutralize the 2 equivalents of HCl released.

References

-

ChemicalBook. (2025).[3][11] 1-(4-Methylphenyl)piperazine Safety Data Sheet. Retrieved from

-

Thermo Fisher Scientific. (2025). 1-Methyl-3-phenylpiperazine Safety Data Sheet. Retrieved from

-

Wikipedia. (n.d.). para-Methylphenylpiperazine (pMPP) Pharmacology. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83113, 1-(4-Methylphenyl)piperazine. Retrieved from

-

Cayman Chemical. (2025). Phenylpiperazine (hydrochloride) SDS. Retrieved from

Sources

- 1. CAS 64090-19-3: 1-(4-Fluorophenyl)piperazine dihydrochlori… [cymitquimica.com]

- 2. para-Methylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS-39593-08-3, 1-(4-Methyl Phenyl) Piperazine Manufacturers, Suppliers & Exporters in India | 158395 [cdhfinechemical.com]

- 7. 1-(4-METHYLPHENYL)PIPERAZINE | 39593-08-3 [chemicalbook.com]

- 8. 1-Methyl-3-phenylpiperazine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. Piperazine Dihydrochloride | 142-64-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to p-Tolyl-Substituted Piperazine Derivatives: Synthesis, Characterization, and Pharmacological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique physicochemical properties and synthetic versatility.[1][2][3] This guide provides an in-depth exploration of a specific, highly significant subclass: p-tolyl-substituted piperazine derivatives. The introduction of the p-tolyl group—a methyl-substituted phenyl ring—critically influences the steric, electronic, and lipophilic properties of the parent molecule, often enhancing target affinity and modulating pharmacokinetic profiles. We will dissect the primary synthetic methodologies for creating these compounds, detail the crucial analytical techniques for their structural elucidation and purity assessment, and provide a comprehensive review of their diverse and potent pharmacological activities. This document serves as a technical resource, consolidating field-proven insights, detailed experimental protocols, and structure-activity relationship (SAR) analyses to empower researchers in the rational design and development of novel p-tolyl-piperazine-based therapeutics.

Introduction: The Strategic Importance of the p-Tolyl-Piperazine Scaffold

The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity and conformational flexibility.[4] Its nitrogen atoms serve as versatile handles for chemical modification, allowing for the precise tuning of properties like solubility, pKa, and bioavailability.[2][3] This adaptability is a primary reason for its prevalence in clinically successful drugs targeting a wide array of conditions, from psychiatric disorders to cancer.[5][6][7]

The strategic incorporation of an aryl group, specifically the p-tolyl moiety, at one of the piperazine nitrogens introduces several key advantages:

-

Modulation of Lipophilicity: The methyl group on the phenyl ring increases lipophilicity compared to an unsubstituted phenyl ring, which can enhance membrane permeability and influence the absorption, distribution, metabolism, and excretion (ADME) profile.

-

Steric Influence: The tolyl group provides specific steric bulk that can dictate the binding orientation of the molecule within a receptor pocket, potentially increasing selectivity and potency.

-

Electronic Effects: The electron-donating nature of the methyl group can subtly alter the basicity of the distal piperazine nitrogen, influencing its ability to form crucial hydrogen bonds or salt bridges with biological targets.

This guide will systematically explore how these features are leveraged across different therapeutic areas, beginning with the foundational chemistry required to synthesize these valuable compounds.

Core Synthetic Methodologies

The construction of the N-(p-tolyl)piperazine bond is a critical step in the synthesis of these derivatives. Modern organic chemistry offers several robust and high-yielding methods, with transition-metal-catalyzed cross-coupling reactions being particularly prominent for their efficiency and broad substrate scope.[2]

Palladium-Catalyzed Buchwald-Hartwig Amination

This is arguably the most powerful and versatile method for forming N-aryl bonds.[2][8] The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

-

Causality and Expertise: The choice of ligand is paramount to the reaction's success. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the key reductive elimination step, which forms the desired C-N bond. The base (e.g., NaOtBu, K₃PO₄) is crucial for deprotonating the piperazine nitrogen, making it a more potent nucleophile. This method is preferred over classical techniques like nucleophilic aromatic substitution due to its milder reaction conditions and its applicability to a much wider range of electronically diverse aryl halides.

Caption: Key synthetic routes to N-(p-tolyl)piperazine.

Nucleophilic Aromatic Substitution (SNA_r_)

While less general than Buchwald-Hartwig amination, SNA_r_ is a cost-effective alternative when the p-tolyl ring is "activated" by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) at the ortho or para positions relative to a leaving group (typically fluoride or chloride).[8]

-

Causality and Expertise: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate, and thus the feasibility of the reaction, is directly dependent on the ability of the electron-withdrawing groups to delocalize the negative charge. The reaction is typically run at elevated temperatures in a polar aprotic solvent like DMSO or DMF to facilitate the formation of the charged intermediate.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a self-validating system; successful formation of the product, confirmed by analytical techniques, validates the chosen conditions.

-

Inert Atmosphere: To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), piperazine (1.2-2.0 eq.), the appropriate phosphine ligand (1-5 mol%), and the palladium source (0.5-2.5 mol%).

-

Solvent and Base: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add the anhydrous base (e.g., NaOtBu, 1.4 eq.) and anhydrous solvent (e.g., toluene or dioxane).

-

Reaction: Stir the mixture at the designated temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired N-(p-tolyl)piperazine derivative.

Structural Characterization and Analysis

Rigorous characterization is non-negotiable in drug development to confirm the identity, purity, and stability of a synthesized compound.[9] A combination of spectroscopic and chromatographic techniques is employed for a comprehensive analysis.[10]

Caption: Standard workflow for analytical characterization.

Spectroscopic Identification

-

Mass Spectrometry (MS): ESI-MS is typically used to confirm the molecular weight of the derivative by identifying the molecular ion peak [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides the most definitive structural information. Expect to see characteristic signals for the aromatic protons of the p-tolyl group (two doublets in the ~7.0-7.2 ppm region), a singlet for the methyl group (~2.3 ppm), and signals for the piperazine ring protons (typically broad signals between ~2.5-3.5 ppm).

-

¹³C NMR: Confirms the carbon framework, with distinct signals for the quaternary and CH carbons of the tolyl ring and the carbons of the piperazine ring.

-

-

Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as C-H stretches (aromatic and aliphatic) and C-N bonds.

Data Presentation: Characteristic Analytical Data

| Technique | Parameter | Expected Value for 1-(p-tolyl)piperazine |

| HRMS (ESI+) | [M+H]⁺ calculated | C₁₁H₁₇N₂: 177.1386 |

| [M+H]⁺ found | 177.1388 | |

| ¹H NMR | Chemical Shift (δ) | ~7.10 (d, 2H), ~6.85 (d, 2H), ~3.15 (t, 4H), ~3.05 (t, 4H), ~2.28 (s, 3H) |

| ¹³C NMR | Chemical Shift (δ) | ~149.0, 130.0, 129.5, 116.5, 50.5, 46.0, 20.5 |

| HPLC | Purity | >95% (typically required for biological assays) |

Pharmacological Significance and Therapeutic Applications

p-Tolyl-substituted piperazine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a range of human diseases.

Anticancer Activity

A significant body of research highlights the potential of this scaffold in oncology.[12][13] Many derivatives exhibit potent cytotoxic activity against various human cancer cell lines, including liver, colon, and breast cancer.[14]

-

Mechanism of Action: The anticancer effects are often mediated through the induction of apoptosis (programmed cell death).[14] Some derivatives have been shown to downregulate anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards cell death.[15] The piperazine moiety can also serve as a scaffold to position other pharmacophores that inhibit key signaling proteins, such as Src kinase, which is often dysregulated in cancer.[14] The combination of a piperazine ring with other active molecules, like Triapine, has been shown to produce potent and selective anticancer agents.[16]

Caption: Simplified pathway of apoptosis induction.

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for novel anti-infective agents.[1][17] Piperazine derivatives, including those with p-tolyl substitution, have shown promising activity against a spectrum of pathogens.[1][18]

-

Spectrum of Activity: Studies have reported significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[19][20] Some derivatives also exhibit antifungal properties.[1] The mechanism is often believed to involve the disruption of the bacterial cell membrane, a process facilitated by the cationic nature of the protonated piperazine ring and the lipophilicity conferred by the tolyl group.[21]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

-

Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., ~5 x 10⁵ CFU/mL). Add the inoculum to each well of the plate.

-

Controls: Include a positive control (media + inoculum, no compound) and a negative control (media only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). The result can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Central Nervous System (CNS) Activity

The piperazine scaffold is a cornerstone of neuropharmacology, and p-tolyl derivatives are no exception.[6][22] They have been extensively investigated for antidepressant and anticonvulsant effects.

-

Antidepressant-like Effects: Many arylpiperazine derivatives act on the monoaminergic system, which is a key target for treating depression.[6][23] They can function as dual inhibitors of serotonin (5-HT) and noradrenaline (NA) reuptake, increasing the levels of these neurotransmitters in the synaptic cleft.[24][25] The piperazine moiety is crucial for this activity, often involved in specific binding conformations at the transporter proteins.[26]

-

Anticonvulsant Activity: Preclinical studies using the maximal electroshock (MES) seizure model, which is indicative of activity against generalized tonic-clonic seizures, have identified several p-tolyl-piperazine derivatives with potent anticonvulsant properties.[27][28][29] The structure-activity relationship in this area is complex, but the lipophilicity and steric profile of the tolyl group are critical for brain penetration and receptor interaction.[29]

Data Presentation: Summary of Biological Activities

| Compound Class | Biological Activity | Target/Model | Potency (Example) | Reference |

| Purine-Piperazine Hybrids | Anticancer | Huh7 Liver Cancer Cells | IC₅₀ < 5 µM | [14] |

| Bergenin-Piperazine Hybrids | Anticancer | Tongue Cancer Cells | "Excellent Cytotoxicity" | [15] |

| Chalcone-Piperazine Analogs | Antimicrobial | S. aureus | MIC = 2.22 µg/mL | [1] |

| Arylalkanol-Piperazines | Antidepressant | 5-HT/NA Reuptake | High affinity (nM range) | [25] |

| Phenoxyethyl-Piperazines | Anticonvulsant | MES Test (Mice) | High Protective Index | [27] |

Conclusion and Future Perspectives

p-Tolyl-substituted piperazine derivatives represent a versatile and highly valuable chemical scaffold for modern drug discovery. The synthetic routes to these compounds are well-established and robust, allowing for the efficient generation of diverse chemical libraries. The analytical methods for their characterization are precise, ensuring the quality and reproducibility required for preclinical and clinical development.

The broad spectrum of potent biological activities—spanning oncology, infectious diseases, and neurology—underscores their therapeutic potential. The p-tolyl group is not merely a passive substituent but an active modulator of the molecule's pharmacological profile, influencing everything from target binding to pharmacokinetics.

Future research in this area will likely focus on:

-

Rational Design: Employing computational chemistry and machine learning to design derivatives with enhanced selectivity for specific receptor subtypes or enzyme isoforms, thereby minimizing off-target effects.[2]

-

Hybrid Molecules: Combining the p-tolyl-piperazine scaffold with other known pharmacophores to create hybrid drugs with multi-target mechanisms of action, which could be particularly effective for complex diseases like cancer.

-

Target Deconvolution: For compounds identified through phenotypic screening, elucidating the precise molecular targets to better understand their mechanism of action and guide further optimization.

The p-tolyl-piperazine core will undoubtedly continue to be a fruitful starting point for the development of the next generation of innovative medicines.

References

- Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. Benchchem.

- Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6. Benchchem.

- Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs.

- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

- Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica.

- Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. PubMed.

- Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PMC.

- Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.

- Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences.

- An insight into the therapeutic potential of piperazine-based anticancer agents.

- Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PMC.

- Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. PubMed.

- Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate.

- Piperazinyl fragment improves anticancer activity of Triapine. PLOS ONE.

- Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). PubMed.

- Synthesis and anticonvulsant activity of some piperazine derivatives. PubMed.

- Comparative In Vivo Efficacy of Novel Piperazine Derivatives and Standard Anticonvulsants. Benchchem.

- Piperazine based antimicrobial polymers: a review. PMC.

- Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. PubMed.

- The Significance of Piperazine Derivatives in Modern Drug Discovery.

- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC.

- The medicinal chemistry of piperazines: A review. ResearchGate.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | National Institute of Justice [nij.ojp.gov]

- 11. preprints.org [preprints.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Piperazinyl fragment improves anticancer activity of Triapine | PLOS One [journals.plos.org]

- 17. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ijcmas.com [ijcmas.com]

- 21. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijrrjournal.com [ijrrjournal.com]

- 23. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and anticonvulsant activity of some piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Precision Protocol: Buchwald-Hartwig Amination for 1-Aryl-3-Methylpiperazines

[1]

Executive Summary & Strategic Importance

The 1-aryl-3-methylpiperazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in GPCR ligands (e.g., serotonin and dopamine receptor modulators) and kinase inhibitors.[1]

The synthesis of this moiety typically starts from 2-methylpiperazine . The critical challenge lies in regioselectivity . 2-Methylpiperazine contains two non-equivalent secondary amines:

-

N1 (Proximal): Sterically hindered by the adjacent

-methyl group. -

N4 (Distal): Sterically unhindered.

To synthetically access 1-aryl-3-methylpiperazines , one must selectively arylate the N4 position .[1]

This protocol details a high-fidelity Buchwald-Hartwig cross-coupling methodology using RuPhos Pd G4 precatalysts.[1] This system leverages ligand-induced steric steering to achieve >95:5 N4:N1 regioselectivity, eliminating the need for protecting group manipulations.[1]

Mechanistic Logic & Ligand Selection[1][2][3]

The Regioselectivity Driver

The Buchwald-Hartwig amination is governed by steric and electronic factors during the amine coordination and reductive elimination steps.

-

Ligand Choice (RuPhos): RuPhos is a bulky, electron-rich dialkylbiaryl phosphine.[1] Its large steric bulk creates a crowded coordination sphere around the Palladium center.

-

Kinetic Selection: The unhindered N4 nitrogen of 2-methylpiperazine can easily enter the coordination sphere of the L-Pd(II)-Ar complex. In contrast, the N1 nitrogen, with its flanking methyl group, faces severe steric repulsion from the bulky RuPhos ligand.[1]

-

Outcome: The reaction pathway via N4 is kinetically accelerated, while the N1 pathway is energetically prohibitive.

The Catalytic Cycle & Decision Matrix

The following diagram illustrates the catalytic cycle and the critical decision point for regioselectivity.

Caption: Catalytic cycle highlighting the ligand-controlled steric filtering that favors N4-arylation.

Experimental Protocol

Materials & Reagents[1][4][5]

-

Substrate: 2-Methylpiperazine (1.2 equiv).[1]

-

Electrophile: Aryl Bromide or Chloride (1.0 equiv).[1]

-

Catalyst: RuPhos Pd G4 (1–3 mol%).[1]

-

Note: If G4 is unavailable, use Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%).[1] Precatalysts are strongly recommended for reproducibility.

-

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv).[1]

-

Alternative for base-sensitive groups: Cs₂CO₃ (2.0 equiv).[1]

-

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

Step-by-Step Methodology

Phase A: Setup (Inert Atmosphere)

-

Glassware Prep: Oven-dry a 20 mL reaction vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the vial with:

Phase B: Reaction Initiation

-

Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with inert gas (3 cycles).[4] Inject anhydrous Toluene (5 mL) via syringe.

-

Reaction: Place the vial in a pre-heated heating block at 80–100°C .

-

Monitoring: Stir vigorously (800 rpm). Monitor by LC-MS or TLC at 2 hours.

-

Endpoint: Disappearance of Aryl Halide.

-

Regioselectivity Check: In LC-MS, look for the major peak (Product) vs. minor impurity (N1-isomer).[1]

-

Phase C: Workup & Purification[1][5][6]

-

Quench: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove palladium black and salts.

-

Wash: Wash the filtrate with Water (10 mL) and Brine (10 mL).

-

Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Flash Column Chromatography.

Optimization & Troubleshooting Guide

Base & Solvent Compatibility Matrix

Select the correct system based on your electrophile's functional groups.

| Substrate Class | Recommended Base | Recommended Solvent | Temp (°C) | Notes |

| Standard Aryl Halides | NaOtBu | Toluene | 80–100 | Fastest rates; standard protocol.[1] |

| Esters / Nitriles | Cs₂CO₃ | 1,4-Dioxane | 100 | NaOtBu causes hydrolysis/side reactions.[1] |

| Pyridines / Heterocycles | LiHMDS (1M in THF) | THF / Toluene | 65–80 | Soluble base; milder temperature prevents decomposition. |

| Protodehalogenation Prone | K₃PO₄ | t-Amyl Alcohol | 90 | Use alcohol solvents to stabilize intermediates.[1] |

Troubleshooting Common Issues

Issue 1: Low Conversion

-

Cause: Catalyst poisoning (oxidation) or inefficient activation.[1]

-

Solution: Switch to BrettPhos Pd G4 . BrettPhos is often more robust for aryl chlorides. Ensure solvents are sparged with Argon for 15 mins before use.

Issue 2: Poor Regioselectivity (N1 vs N4)

-

Cause: Ligand not bulky enough or temperature too high.

-

Solution:

-

Strictly use RuPhos or BrettPhos . Avoid simple ligands like PPh₃ or dppf.

-

Lower temperature to 60°C and increase reaction time. Lower temps favor the kinetic product (N4).

-

Issue 3: "Stuck" Intermediate

-

Cause: Pd(II) complex formation without reductive elimination.

-

Solution: Add 1 equivalent of water (if using inorganic bases like Cs₂CO₃) to help solubilize the base and facilitate the turnover.

References

-

Mishra, V. (2018).[1] "Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs." Current Organic Synthesis, 15(1), 1-13.[1]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.[1] (Authoritative review on Ligand Selection).

-

Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2, 27-50.[1]

-

BenchChem Protocols. (2025). "Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination."

-

Zhang, H., et al. (2020).[1][7] "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination." ACS Omega, 5(34), 21385–21391.[1][8]

Sources

- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PubMed [pubmed.ncbi.nlm.nih.gov]